molecular formula C18H16O3S B11705342 (2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one

(2E)-2-(4-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11705342
M. Wt: 312.4 g/mol
InChI Key: HDXGFKNZRHVTQR-GZTJUZNOSA-N
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Description

(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that combines a benzothiophene core with ethoxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

IUPAC Name

(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C18H16O3S/c1-3-21-14-9-8-12(10-15(14)20-2)11-17-18(19)13-6-4-5-7-16(13)22-17/h4-11H,3H2,1-2H3/b17-11+

InChI Key

HDXGFKNZRHVTQR-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC

Origin of Product

United States

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